4-[(3,5-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid
Description
4-[(3,5-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
4-(3,5-dimethylanilino)-6-methylquinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-11-4-5-16-15(9-11)17(10-18(21-16)19(22)23)20-14-7-12(2)6-13(3)8-14/h4-10H,1-3H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZSMYMNPPGWKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC(=C3)C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid typically involves a multi-step process. One common method includes the following steps:
Amination Reaction: The starting material, 3,5-dimethylaniline, undergoes an amination reaction with 6-methylquinoline-2-carboxylic acid under acidic conditions to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include additional steps such as solvent recovery and waste management to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, various solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
4-[(3,5-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3,5-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the 3,5-dimethylphenylamino and carboxylic acid groups.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Quinoline N-oxides: Oxidized derivatives of quinoline with different biological activities.
Uniqueness
4-[(3,5-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a 3,5-dimethylphenylamino group and a carboxylic acid moiety makes it a versatile compound for various research applications.
Biological Activity
4-[(3,5-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article reviews its biological activity, synthesizing findings from various studies, including in vitro and in silico evaluations.
Chemical Structure and Properties
The compound features a quinoline backbone with a carboxylic acid functional group, which is critical for its biological activity. The presence of a dimethylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. In particular, studies on related quinoline derivatives have shown that modifications at specific positions can enhance cytotoxicity against cancer cell lines. For instance, carboxylic acid analogs with m-fluoro substitutions demonstrated the highest in vitro anticancer activity, suggesting that similar modifications might enhance the activity of this compound .
Table 1: Comparison of Anticancer Activities of Quinoline Derivatives
| Compound | Substitution | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | m-Fluoro | 1.5 | Tubulin binding |
| Compound B | m-Chloro | 10.0 | Apoptosis induction |
| This compound | TBD | TBD | TBD |
The mechanism by which quinoline derivatives exert their anticancer effects often involves interference with microtubule dynamics, similar to established chemotherapeutics like taxol. The binding affinity to tubulin and subsequent disruption of mitotic spindle formation are critical pathways for these compounds .
In Silico Studies
Molecular docking studies have been employed to predict the binding interactions between this compound and various biological targets. These studies help elucidate the potential efficacy and selectivity of the compound against specific enzymes or receptors implicated in cancer progression.
Example Findings
Recent in silico analyses suggest that the compound may effectively bind to targets involved in cell proliferation and survival pathways. The binding affinities were comparable to known inhibitors, indicating potential for further development as an anticancer agent .
Case Studies
Several case studies have highlighted the promising biological activities of similar compounds:
- Study on Antioxidant Activity : A related study assessed the antioxidant potential of quinoline derivatives, revealing that some compounds exhibited significant free radical scavenging activity. This suggests a dual role where these compounds may not only target cancer cells but also mitigate oxidative stress .
- Tyrosinase Inhibition : Another investigation focused on tyrosinase inhibition as a therapeutic target for skin disorders. The synthesized derivatives showed varying degrees of inhibition, indicating that modifications could enhance their bioactivity against this enzyme .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
